![molecular formula C12H10BFO2 B13577693 (4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a fluorine atom at the 4-position. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-fluorobiphenyl, is brominated to introduce a bromine atom at the 2-position.
Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium to form a lithiated species.
Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Industrial Production Methods
In industrial settings, the production of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Biphenyls: Formed through nucleophilic substitution of the fluorine atom.
Applications De Recherche Scientifique
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and advanced materials.
Mécanisme D'action
The primary mechanism of action of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group to the palladium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group on a biphenyl structure. This combination imparts distinct reactivity and properties, making it particularly useful in Suzuki-Miyaura coupling reactions. The fluorine atom enhances the compound’s stability and reactivity, while the boronic acid group facilitates efficient carbon-carbon bond formation.
Propriétés
Formule moléculaire |
C12H10BFO2 |
|---|---|
Poids moléculaire |
216.02 g/mol |
Nom IUPAC |
(5-fluoro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
Clé InChI |
NOZSCCQDEMMVTQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)F)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


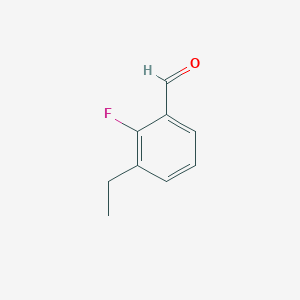
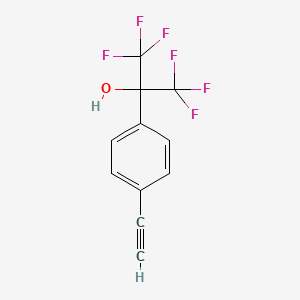
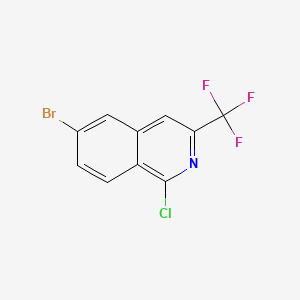
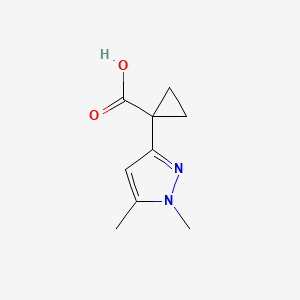

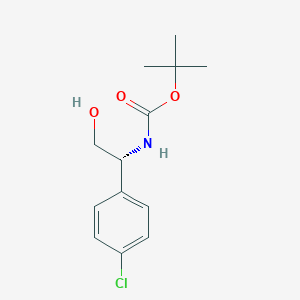
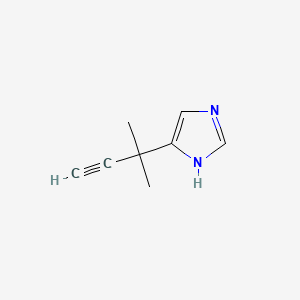
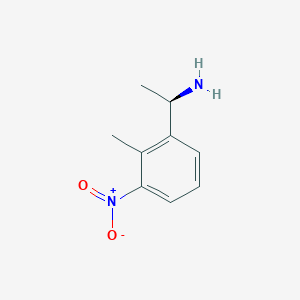


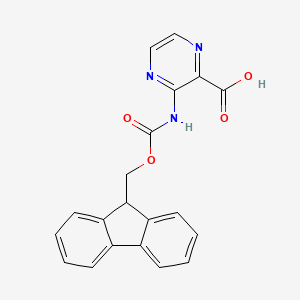
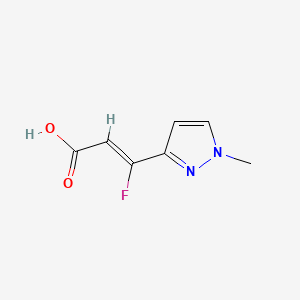
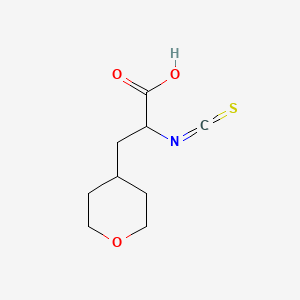
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
